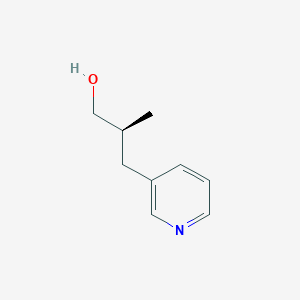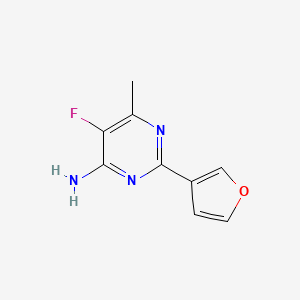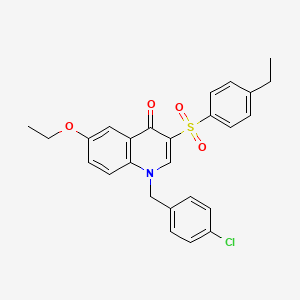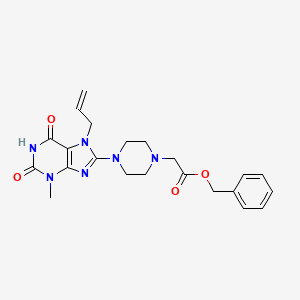
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a chiral molecule that belongs to the class of secondary alcohols. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is not fully understood. However, it has been shown to interact with a number of cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anti-cancer effects, which may be useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol in lab experiments is its unique stereochemistry. This compound is a chiral molecule, which allows researchers to study the effects of chirality on biological systems. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research involving (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol. One area of research could involve the development of new synthetic methods for this compound. Another area of research could involve the study of the effects of this compound on specific cellular targets, such as enzymes or receptors. Additionally, this compound could be used in the development of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol can be achieved through a number of methods. One of the most common methods involves the reduction of the corresponding ketone using a chiral reducing agent. Another method involves the use of chiral auxiliary reagents to obtain the desired stereochemistry.
Applications De Recherche Scientifique
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol has been used extensively in scientific research due to its unique properties. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been used as a chiral auxiliary in the synthesis of other chiral molecules.
Propriétés
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZOUOOHQWUFAP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)
![1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2854422.png)
![3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B2854423.png)


![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)
methyl}amino)acetate](/img/structure/B2854429.png)


![2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2854434.png)

![6-[(4-Methylphenyl)sulfonyl]-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2854436.png)

